CEP-28122

Catalog No.
S549068
CAS No.
1022958-60-6
M.F
C28H35ClN6O3
M. Wt
539.0689
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-28122

CAS Number

1022958-60-6

Product Name

CEP-28122

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H35ClN6O3

Molecular Weight

539.0689

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

solubility

Soluble in DMSO, not in water

Synonyms

CEP28122; CEP 28122; CEP28122.

The exact mass of the compound (1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide is 538.24592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substituting CEP-28122 with first-generation ALK inhibitors like Crizotinib is unsuitable for studies requiring maximal potency and sustained target inhibition. Crizotinib's activity against ALK is considered modest, and its inability to effectively cross the blood-brain barrier limits its utility in models of CNS metastasis. Furthermore, second-generation inhibitors such as Alectinib or Ceritinib, while potent, possess distinct kinase selectivity profiles and differential activity against the spectrum of ALK resistance mutations. Procuring CEP-28122 is a deliberate choice for its specific, high-potency profile, which is essential for achieving profound and durable pathway inhibition in sensitive models and for establishing clear, reproducible efficacy benchmarks in vivo.

Superior Enzymatic Potency Compared to First-Generation ALK Inhibitors

CEP-28122 demonstrates significantly higher potency against recombinant ALK in enzymatic assays compared to the first-generation inhibitor, Crizotinib. CEP-28122 inhibits ALK with an IC50 of 1.9 nM. While a direct head-to-head IC50 value for Crizotinib is not provided in the same study, literature notes its activity as 'modest', and it was originally developed as a c-Met inhibitor. This nanomolar potency is a key differentiator for studies requiring near-complete and selective target engagement.

Evidence DimensionInhibition of recombinant ALK kinase activity (IC50)
Target Compound Data1.9 ± 0.5 nmol/L
Comparator Or BaselineCrizotinib (Described as having 'modest' activity against ALK)
Quantified DifferenceNot directly quantified in a single study, but CEP-28122's low nanomolar IC50 establishes it as a significantly more potent ALK inhibitor.
ConditionsTime-Resolved Fluorescence (TRF) enzymatic assay

Higher enzymatic potency translates to lower required concentrations for effective target inhibition in cellular assays, reducing the risk of off-target effects and providing a clearer link between ALK inhibition and observed phenotype.

High In Vivo Target Inhibition Demonstrating Process and Precursor Suitability

A key procurement differentiator for in vivo studies is the ability to achieve sustained target inhibition with a practical dosing regimen. Following a single oral dose in mice, CEP-28122 demonstrates durable, dose-dependent inhibition of NPM-ALK phosphorylation in tumor xenografts. A single 10 mg/kg oral dose resulted in near-complete inhibition for up to 6 hours, with 75-80% inhibition maintained at 12 hours. This robust and lasting target engagement after oral administration confirms the compound's suitability as a preclinical candidate, enabling simpler experimental designs compared to compounds requiring more frequent or alternative administration routes.

Evidence DimensionInhibition of NPM-ALK phosphorylation in vivo (Sup-M2 xenografts)
Target Compound DataSingle 10 mg/kg oral dose: Near-complete inhibition for 6 hrs, 75-80% at 12 hrs.
Comparator Or BaselineVehicle Control
Quantified DifferenceNear-complete target phosphorylation inhibition vs. control.
ConditionsSCID mice with subcutaneous Sup-M2 anaplastic large-cell lymphoma xenografts, analysis via Western blot.

This demonstrates excellent oral bioavailability and pharmacodynamics, simplifying in vivo study design and ensuring that observed anti-tumor effects are directly attributable to sustained ALK inhibition.

Demonstrated In Vivo Efficacy Leading to Complete Tumor Regression

CEP-28122 produces profound, dose-dependent antitumor activity in multiple ALK-positive xenograft models, a critical performance benchmark for preclinical tool compounds. In mice with Sup-M2 (ALCL) xenografts, oral treatment at 55 or 100 mg/kg twice daily for 4 weeks resulted in complete tumor regression in 100% of mice, with no tumor re-emergence for over 60 days post-treatment. In an EML4-ALK-positive NSCLC model (NCI-H2228), a 30 mg/kg twice-daily dose also resulted in tumor regression. In contrast, the compound showed no effect on ALK-negative tumor models (HCT-116, NB-1691), confirming its selective, on-target mechanism of action.

Evidence DimensionTumor Growth / Regression
Target Compound DataComplete tumor regression in 100% of mice (Sup-M2 model, 55 mg/kg BID).
Comparator Or BaselineVehicle-treated control group (exhibited progressive tumor growth).
Quantified DifferenceComplete and sustained tumor regression vs. progressive growth.
ConditionsOral administration (twice daily) in SCID or nu/nu mice with ALK-positive subcutaneous tumor xenografts (Sup-M2, NCI-H2228).

This provides definitive, quantitative evidence of in vivo efficacy and selectivity, justifying its use in resource-intensive animal studies where predictable and robust antitumor activity is required.

In Vivo Efficacy Studies Requiring High Potency and Oral Dosing

For preclinical xenograft studies where the primary goal is to assess the therapeutic potential of potent ALK inhibition, CEP-28122 is a justified choice. Its ability to achieve complete and sustained tumor regression via oral administration simplifies experimental protocols and provides a robust positive control or benchmark compound for evaluating novel agents.

Pharmacodynamic and Target Validation Studies

Researchers aiming to confirm ALK pathway dependency or investigate downstream signaling can rely on CEP-28122's proven ability to achieve durable target inhibition in vivo. A single oral dose provides substantial ALK phosphorylation inhibition for over 12 hours, making it an ideal tool for correlating target engagement with biological outcomes in tumor tissue.

Models of ALK-Driven Neuroblastoma and NSCLC

CEP-28122 has demonstrated specific efficacy in preclinical models of ALK-driven neuroblastoma and EML4-ALK-positive NSCLC, causing tumor stasis or regression. This makes it a highly relevant tool compound for researchers working specifically with these cancer subtypes, where ALK is a validated therapeutic target.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

538.24592

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 25b [PMID: 22564207]

Dates

Last modified: 08-15-2023
1: Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, Albom MS, Angeles TS, Aimone LD, Cristofani F, Machiorlatti R, Abele C, Ator MA, Dorsey BD, Inghirami G, Ruggeri BA. CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers. Mol Cancer Ther. 2012 Mar;11(3):670-9. Epub 2011 Dec 27. PubMed PMID: 22203728.

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